3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride
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Overview
Description
3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride is a pyridine derivative. It is also known as 2-amino-4-methylnicotinic acid hydrochloride . The compound has a molecular weight of 188.61 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-Methylpyridine-2-carboxylic acid, also known as 3-methylpicolinic acid (3-MepicH), can undergo C-alkylation with 3-chlorobenzyl chloride when reacted with lithium diisopropylamide (LDA) .Molecular Structure Analysis
The molecular structure of 3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride has been analyzed in several studies . The compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .Chemical Reactions Analysis
In drug synthesis, similar compounds like 3-Amino-2-chloro-4-methylpyridine undergo crucial reactions like substitution, amidation, cyclization, bromination, demethylation, and deacetylation .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 188.61 . Other physical and chemical properties specific to 3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride were not found in the search results.Scientific Research Applications
Antibacterial and Anticancer Applications
One significant area of application is in the development of antibacterial agents. For instance, pyridonecarboxylic acids, which share a structural relationship with the compound , have been synthesized for their antibacterial activity. Notably, compounds with cyclic amino substitutions have shown promising antibacterial properties, warranting further biological studies to explore their potential as antibacterial agents (Egawa et al., 1984). Additionally, derivatives of aminopyridines have been studied for their anticancer properties, with some compounds demonstrating significant effects on the proliferation and survival of cancer cells (Temple et al., 1983).
Supramolecular Chemistry and Crystal Engineering
Another area of interest lies in supramolecular chemistry and crystal engineering. Co-crystallization of substituted salicylic acids with 4-aminopyridine has yielded complex solid forms, showcasing the importance of hydrogen bonding in the formation of diverse supramolecular structures (Montis & Hursthouse, 2012). These findings contribute to our understanding of crystal formation and the role of molecular interactions in material science.
Material Science Applications
In material science, the synthesis and characterization of complexes, such as zinc(II)-pyridine dicarboxylate complexes, have been explored. These studies shed light on the role of hydrogen bonds and π-π interactions in constructing three-dimensional supramolecular frameworks, which are crucial for developing novel materials with desired properties (Çolak et al., 2010).
Biochemistry and Medicinal Chemistry
In biochemistry and medicinal chemistry, unusual amino acids, including derivatives of pyridine carboxylic acids, have been recognized as invaluable for synthesizing complex molecules and drugs. Their unique structure and functionality make them essential building blocks in drug development, highlighting their importance across various therapeutic areas (Blaskovich, 2016).
Safety And Hazards
properties
IUPAC Name |
3-amino-2-methylpyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-4-6(8)5(7(10)11)2-3-9-4;/h2-3H,8H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOPIOAPKVWTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride |
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